Boc-2-メチル-D-フェニルアラニン

説明

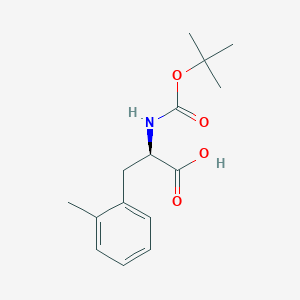

Boc-2-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The presence of the Boc group helps in protecting the amino group during chemical reactions, preventing unwanted side reactions.

科学的研究の応用

Boc-2-methyl-D-phenylalanine has diverse applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and in the study of peptide chemistry.

Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials for various industrial applications

作用機序

Mode of Action

The mode of action of Boc-2-methyl-D-phenylalanine involves its interaction with its targets, leading to various biochemical changes. The compound’s Boc group rotates rapidly, even at low temperatures, allowing high yields of lithiation at the benzylic position . The organolithium is configurationally stable at low temperature .

Biochemical Pathways

It’s known that the compound is involved in the process of asymmetric deprotonation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-methyl-D-phenylalanine typically involves the protection of the amino group of 2-methyl-D-phenylalanine with a Boc group. The process generally follows these steps:

Starting Material: 2-methyl-D-phenylalanine.

Reagent: Di-tert-butyl dicarbonate (Boc2O).

Base: Sodium hydroxide or triethylamine.

Solvent: Tetrahydrofuran or dichloromethane.

The reaction is carried out by dissolving 2-methyl-D-phenylalanine in the solvent, followed by the addition of the base and Boc2O. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by crystallization or chromatography .

Industrial Production Methods: Industrial production of Boc-2-methyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

化学反応の分析

Types of Reactions: Boc-2-methyl-D-phenylalanine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: Introduction of different functional groups at the phenyl or methyl positions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

Deprotected Amino Acid: 2-methyl-D-phenylalanine.

Peptides: Various peptides formed by coupling with other amino acids.

Substituted Derivatives: Compounds with different functional groups introduced at specific positions.

類似化合物との比較

Boc-2-methyl-L-phenylalanine: The L-enantiomer of Boc-2-methyl-D-phenylalanine.

Boc-2-methoxy-D-phenylalanine: A derivative with a methoxy group at the phenyl position.

Boc-2-methyl-D-tryptophan: A similar compound with a tryptophan backbone.

Uniqueness: Boc-2-methyl-D-phenylalanine is unique due to its specific stereochemistry (D-enantiomer) and the presence of a methyl group at the phenyl position. This configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of specific peptides and proteins .

生物活性

Boc-2-methyl-D-phenylalanine (Boc-D-MePhe) is a derivative of the amino acid D-phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl substitution at the second carbon position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula for Boc-2-methyl-D-phenylalanine is C15H21NO4. It appears as a white crystalline solid. The Boc group serves to protect the amino functionality during peptide synthesis, while the methyl group influences the steric and electronic properties of the molecule, affecting its interactions with biological targets.

Biological Mechanisms and Activities

Boc-D-MePhe exhibits biological activities that are related to its parent compound, D-phenylalanine. Research indicates several key areas where this compound may exert effects:

Case Studies

- Peptide Interaction Studies : Research has demonstrated that incorporating Boc-D-MePhe into model ligands can help elucidate binding interactions with specific proteins. This approach aids in understanding natural protein functions and developing new drugs targeting these interactions.

- Analgesic Pathways : Studies suggest that Boc-D-MePhe may enhance analgesic effects when combined with other compounds that affect neurotransmitter levels. This could indicate a synergistic effect in modulating pain pathways.

- Enzyme Activity Modulation : A study focusing on enzyme interactions highlighted that Boc-D-MePhe could influence the activity of enzymes involved in cellular signaling pathways, potentially leading to new therapeutic applications .

Comparative Analysis

The following table summarizes key structural characteristics and unique features of Boc-2-methyl-D-phenylalanine compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-D-Phenylalanine | Contains a phenyl group | Directly involved in pain modulation |

| Boc-Methyl-L-Tyrosine | Contains a hydroxyl group on the phenyl ring | Hydroxyl group allows for different reactivity |

| Boc-L-Leucine | Contains an isobutyl side chain | Larger side chain affects hydrophobicity |

| Boc-D-Tryptophan | Contains an indole ring | Indole ring contributes to unique biological activities |

| Boc-2-methyl-D-phenylalanine | Methyl substitution at the second carbon | Influences reactivity and biological properties |

特性

IUPAC Name |

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427279 | |

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80102-29-0 | |

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。